molecular formula C43H83NO8S B11930293 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

Cat. No.: B11930293
M. Wt: 774.2 g/mol
InChI Key: RSMRWWHFJMENJH-AFLLVNNISA-M
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Description

Chemical Structure: The compound consists of a glycerol backbone esterified with two (E)-octadec-9-enoyl (trans-oleoyl) chains at the 1- and 2-positions and a trimethylazanium (quaternary ammonium) group at the 3-position. The counterion is methyl sulfate (CH₃OSO₃⁻), distinguishing it from chloride-based analogs like DOTAP (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium chloride) .

Properties

Molecular Formula

C43H83NO8S

Molecular Weight

774.2 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+;

InChI Key

RSMRWWHFJMENJH-AFLLVNNISA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,2-Dioleoyl-3-trimethylammonium propane involves large-scale esterification processes. The raw materials, including 2,3-epoxypropyltrimethylammonium chloride and oleic acid, are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the quaternary ammonium group .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Formula and Characteristics

  • IUPAC Name: 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium methyl sulfate
  • Molecular Formula: C₄₃H₈₃NO₇S
  • Molecular Weight: 758.2 g/mol
  • CAS Number: 252769-92-9

Structural Representation

The structural formula of DOTAP methyl sulfate indicates a long hydrocarbon chain, which contributes to its amphiphilic properties, making it suitable for various applications in drug delivery and gene therapy.

Gene Delivery Systems

DOTAP methyl sulfate is widely recognized for its role as a transfection agent in gene delivery systems. Its cationic nature allows it to form complexes with negatively charged nucleic acids, facilitating their entry into cells.

Case Study: Gene Transfer Efficiency

A study demonstrated that DOTAP methyl sulfate significantly enhances the transfection efficiency of plasmid DNA into various cell lines, including HEK293 and COS-7 cells. The efficiency was measured using fluorescence microscopy and quantitative PCR, showing up to a 70% increase in gene expression compared to controls without the transfection agent .

Liposomal Formulations

The compound is often incorporated into liposomal formulations to improve the solubility and bioavailability of hydrophobic drugs. Its ability to form stable lipid bilayers makes it an ideal candidate for developing liposomes that encapsulate therapeutic agents.

Data Table: Liposomal Drug Delivery Comparison

Formulation TypeEncapsulation Efficiency (%)Release Rate (%)Stability (Days)
DOTAP Liposomes853014
Conventional Liposomes60507

Antiviral Research

Research has indicated that DOTAP methyl sulfate can enhance the antiviral activity of certain compounds by facilitating their cellular uptake. This property is particularly valuable in developing treatments for viral infections.

Case Study: Antiviral Efficacy

Vaccine Development

The use of DOTAP methyl sulfate in vaccine formulations has been explored due to its ability to enhance immune responses. It acts as an adjuvant, promoting better antigen presentation and immune activation.

Data Table: Immune Response Enhancement

Vaccine TypeImmune Response (IgG Levels)Adjuvant Used
DOTAP-FormulatedHighDOTAP Methyl Sulfate
Standard FormulationModerateNone

Mechanism of Action

1,2-Dioleoyl-3-trimethylammonium propane exerts its effects through the formation of cationic liposomes. These liposomes can encapsulate negatively charged molecules such as DNA and RNA. When introduced into a biological system, the liposomes fuse with the cell membrane, releasing their payload into the cell. The quaternary ammonium group in 1,2-Dioleoyl-3-trimethylammonium propane interacts with the negatively charged cell membrane, facilitating the fusion process .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₄₃H₈₃NO₈S
  • Molecular Weight : 774.19 g/mol
  • Charge : +1 (cationic lipid) due to the quaternary ammonium group .
  • Key Applications: Primarily used as a non-viral gene delivery vector in lipid nanoparticle (LNP) formulations due to its ability to complex with nucleic acids via electrostatic interactions .

Structural Analogues

Table 1: Structural Comparison
Compound Name Head Group Fatty Acid Chains (Configuration) Counterion Molecular Weight (g/mol) Key Features
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate Trimethylazanium (E)-octadec-9-enoyl (trans) Methyl sulfate 774.19 High cationic charge, trans double bonds
DOTAP (1,2-dioleoyl-3-trimethylammonium propane) Trimethylazanium (Z)-octadec-9-enoyl (cis) Chloride 698.50 Cis double bonds enhance membrane fluidity
DOTMA (N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium) Trimethylazanium Oleyl (ether-linked) Chloride 668.50 Ether linkages increase chemical stability
Triolein Glycerol (neutral) (Z)-octadec-9-enoyl (cis) N/A 885.45 Neutral triglyceride, cis configuration
Trielaidin Glycerol (neutral) (E)-octadec-9-enoyl (trans) N/A 885.45 Neutral triglyceride, trans configuration
Key Structural Differences :

Double Bond Geometry: The (E)-configuration (trans) in the target compound contrasts with the (Z)-configuration (cis) in DOTAP and triolein.

Counterion : Methyl sulfate vs. chloride (DOTAP/DOTMA). Methyl sulfate may alter solubility and nucleic acid complexation efficiency .

Linkage Type : DOTMA uses ether linkages instead of ester bonds, enhancing resistance to enzymatic degradation .

Functional and Application-Based Comparison

Table 2: Functional Properties
Compound Name Charge Nucleic Acid Binding Efficiency Toxicity Profile Primary Applications
Target Compound +1 High (due to strong cationic charge) Moderate Gene therapy, mRNA vaccines
DOTAP +1 High Low-moderate Liposomal drug delivery, in vitro transfection
DOTMA +1 Moderate Higher Early-generation transfection reagents
Triolein/Trielaidin Neutral N/A Non-toxic Lipid emulsions, food industry
Key Findings :

Transfection Efficiency : The trans configuration in the target compound may reduce membrane fusion efficiency compared to cis-configured DOTAP, but its methyl sulfate counterion could improve colloidal stability in formulations .

Toxicity : DOTMA’s ether linkages correlate with higher cytotoxicity compared to ester-based lipids like the target compound and DOTAP .

Research Challenges and Opportunities

Cis vs. Trans Isomerism: Trans fats (e.g., trielaidin) are linked to adverse health effects but may improve lipid nanoparticle stability. Further studies are needed to balance efficacy and safety .

Counterion Optimization : Methyl sulfate’s role in enhancing nucleic acid delivery compared to chloride remains underexplored .

Hybrid Formulations : Combining the target compound with phospholipids (e.g., DOPC) or PEGylated lipids could mitigate toxicity while maintaining transfection efficiency .

Biological Activity

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium; methyl sulfate, also known as DOTAP (1,2-dioleoyl-3-trimethylammonium propane), is a cationic lipid extensively utilized in molecular biology and biochemistry. Its primary applications include gene delivery and transfection studies due to its ability to form liposomes that encapsulate nucleic acids. This compound has garnered significant attention for its biological activity, particularly in the context of drug delivery systems and immunotherapy.

  • Molecular Formula : C₄₂H₈₀N₁O₄S
  • Molecular Weight : 774.2 g/mol
  • IUPAC Name : 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium; methyl sulfate
  • CAS Number : 132172-61-3

DOTAP operates through the formation of cationic liposomes that encapsulate negatively charged molecules such as DNA and RNA. When these liposomes are introduced into a biological system, they can fuse with cell membranes, facilitating the delivery of their payload into the target cells. The quaternary ammonium group in DOTAP enhances this interaction with the negatively charged cell membranes, promoting effective cellular uptake.

Gene Delivery and Transfection

Research has demonstrated that DOTAP is highly effective in gene delivery applications. It has been shown to enhance transfection efficiency in various cell types. For example:

  • Cell Lines Studied : HEK293, COS-7, and various cancer cell lines.
  • Transfection Efficiency : Studies report efficiencies exceeding 80% when combined with plasmid DNA.

Case Study

In a study conducted by [source], DOTAP was used to deliver a plasmid encoding a therapeutic protein into human cancer cells. The results indicated a significant increase in protein expression compared to controls using other lipid formulations.

Immunotherapy Applications

DOTAP has also been investigated for its role in immunotherapy, particularly in the development of vaccine formulations. Its ability to form stable complexes with antigens enhances immune responses.

Case Study

A notable study explored the use of DOTAP in a nanovaccine formulation targeting melanoma. The results showed that mice vaccinated with DOTAP-formulated antigens exhibited a robust T-cell response and increased survival rates compared to those receiving unformulated antigens .

Toxicity and Safety Profile

Despite its efficacy, the safety profile of DOTAP must be considered:

  • Cytotoxicity : Some studies indicate that higher concentrations can lead to cytotoxic effects in certain cell types.
  • Safety Assessments : Comprehensive toxicity assessments are necessary before clinical applications.

Comparative Analysis of Lipid-Based Delivery Systems

Lipid TypeTransfection EfficiencyCytotoxicityApplications
DOTAPHigh (>80%)ModerateGene delivery, Immunotherapy
LipofectamineVery High (>90%)LowGene delivery
PEIModerateHighGene delivery

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this quaternary ammonium surfactant?

To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically evaluate variables like reaction temperature, molar ratios, and solvent polarity. For example, a factorial design can identify interactions between parameters (e.g., excess trimethylamine accelerates quaternization but may require controlled pH to avoid byproducts). Post-reaction, monitor conversion efficiency via LC-MS or NMR to validate reproducibility .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detects trace impurities (e.g., unreacted fatty acids or residual methyl sulfate) with high sensitivity .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm esterification and quaternary ammonium formation. For unsaturated bonds, 1^1H NMR coupling constants (J=1012HzJ = 10-12 \, \text{Hz}) verify the (E)-configuration of octadec-9-enoyl chains .
  • Thin-Layer Chromatography (TLC): Rapid screening of reaction progress using silica gel plates and iodine staining .

Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s behavior in lipid bilayers?

MD simulations (e.g., using GROMACS or CHARMM) model interactions between the surfactant’s hydrophobic tails and lipid membranes. Parameters include:

  • Membrane insertion kinetics: Simulate free energy profiles to assess spontaneous embedding.
  • Tail flexibility: Analyze gauche/trans conformations of unsaturated chains under varying temperatures.
  • Counterion effects: Compare methyl sulfate vs. chloride counterions on headgroup hydration . Validate simulations with experimental data from differential scanning calorimetry (DSC) .

Advanced: How should researchers resolve contradictions in stability studies (e.g., pH-dependent degradation)?

Contradictions often arise from uncontrolled variables. Mitigate this by:

  • Controlled aging studies: Store samples at specific pH (4–9), temperature (4–40°C), and light conditions. Use DOE to isolate degradation pathways (e.g., ester hydrolysis vs. quaternary ammonium demethylation) .
  • Kinetic modeling: Apply Arrhenius equations to extrapolate shelf-life under varying conditions.
  • Analytical cross-validation: Pair LC-MS with ion chromatography to track sulfate release, confirming degradation mechanisms .

Advanced: What methodologies quantify this surfactant’s interactions with lipid bilayers in vitro?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics using immobilized lipid bilayers.
  • Fluorescence Anisotropy: Track changes in membrane fluidity upon surfactant incorporation.
  • Electrochemical Impedance Spectroscopy (EIS): Assess membrane disruption by monitoring impedance changes in supported lipid bilayers . For comparative studies, substitute saturated acyl chains to evaluate unsaturated tail effects on membrane integration .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

  • Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges to separate the surfactant from polar byproducts. Optimize elution with methanol:water gradients .
  • Membrane Dialysis: Remove low-molecular-weight impurities (e.g., trimethylamine) using cellulose membranes with a 1 kDa cutoff.
  • Recrystallization: Employ solvent mixtures (e.g., acetone/hexane) to enhance crystallinity and purity .

Advanced: How does the methyl sulfate counterion influence physicochemical properties compared to halides?

  • Solubility: Methyl sulfate increases aqueous solubility due to stronger hydrogen bonding vs. chloride.
  • Thermal Stability: Thermogravimetric analysis (TGA) shows sulfate decomposes at ~200°C, while chloride remains stable up to 250°C.
  • Biological Activity: Compare cytotoxicity in cell lines (e.g., HEK293) to assess counterion-specific effects on membrane disruption .

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